Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride
Description
Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride is a spirocyclic secondary amine hydrochloride salt characterized by a unique bicyclic structure combining a cyclopropane ring fused with a pyrrolidine ring. The compound’s molecular formula is C₈H₁₂ClNO₂, with a molecular weight of 191.66 g/mol (calculated for the free base + HCl). It is primarily used as a building block in medicinal chemistry for synthesizing constrained geometries in drug candidates, leveraging its rigid spirocyclic core to enhance target binding affinity and metabolic stability . The methyl ester group at the 7-position contributes to its lipophilicity, which influences solubility and pharmacokinetic properties.
Properties
IUPAC Name |
methyl 5-azaspiro[2.4]heptane-7-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)6-4-9-5-8(6)2-3-8;/h6,9H,2-5H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSDZXAKXMUBZOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCC12CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropyl Nitrile-Based Synthesis
The most widely cited method involves cyclopropyl nitrile as a starting material, as detailed in a Chinese patent. The synthesis proceeds through four stages:
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Reaction of cyclopropyl nitrile with ethylene oxide under strong alkaline conditions (e.g., NaOH or KOH) in a polar aprotic solvent (e.g., THF or DMF) to form 1-(2-hydroxyethyl)-cyclopropanecarbonitrile.
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Reduction of the nitrile group using catalytic hydrogenation (H₂/Pd-C) or borane complexes to yield 2-(1-aminomethyl-cyclopropyl)ethanol.
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Ring-closure via nucleophilic substitution with a protecting group (e.g., 2-nitrophenylsulfonyl chloride) in the presence of a base (triethylamine or diisopropylethylamine), forming protected 5-(R)-azaspiro[2.4]heptane.
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Deprotection and salt formation using mercapto-containing compounds (e.g., 4-bromophenylthiol) followed by treatment with HCl to yield the hydrochloride salt.
Key Advantages :
Spirocyclization via Metal Carbenoid Insertion
An alternative approach, adapted from spiro-proline syntheses, employs a Simmons-Smith-type reaction:
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Formation of a 4-exocyclic methylene intermediate from a pyrrolidine precursor.
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Cyclopropanation using diiodomethane (CH₂I₂) and a zinc-copper couple in dichloromethane.
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Esterification with methyl chloroformate to introduce the carboxylate group.
Reaction Conditions :
tert-Butyl Ester Hydrolysis and Methylation
A third method involves tert-butyl-protected intermediates:
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Synthesis of tert-butyl 4-azaspiro[2.4]heptane-4-carboxylate via Mitsunobu reaction or nucleophilic substitution.
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Hydrolysis of the tert-butyl ester using trifluoroacetic acid (TFA) to generate the free carboxylic acid.
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Methyl ester formation via Fischer esterification (methanol/H₂SO₄) or DCC-mediated coupling.
Optimization Notes :
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The Mitsunobu reaction requires stoichiometric azodicarboxylate reagents, increasing costs.
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Direct methylation using methyl iodide in the presence of K₂CO₃ improves atom economy.
Comparative Analysis of Methods
Table 1: Yield and Efficiency Across Synthetic Routes
Critical Observations :
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The cyclopropyl nitrile route achieves the highest yields and avoids chromatographic purification, making it industrially preferred.
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Metal carbenoid methods face scalability challenges due to pyrophoric reagents.
Structural Characterization and Quality Control
Spectroscopic Data
1H NMR (400 MHz, CDCl₃) :
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δ 3.78 (s, 3H, COOCH₃), 3.60–3.55 (m, 2H, N-CH₂), 1.85–1.79 (m, 2H, cyclopropane), 0.62–0.58 (m, 4H, cyclopropane).
13C NMR (101 MHz, CDCl₃) :
HRMS (ESI+) :
Industrial-Scale Production Considerations
Solvent and Catalyst Recycling
Chemical Reactions Analysis
Types of Reactions
Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the nucleophile or electrophile involved .
Scientific Research Applications
Medicinal Chemistry
Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride is being investigated as a scaffold for the development of new pharmaceuticals. Its unique spirocyclic structure allows for the modulation of biological activity, making it a candidate for:
- Neurological Disorders : Research has indicated that derivatives of this compound can interact with neurotransmitter receptors, potentially leading to new treatments for conditions such as depression or anxiety.
- Hepatitis C Virus (HCV) Inhibitors : This compound serves as an intermediate in the synthesis of biologically active molecules aimed at inhibiting the NS5A protein of HCV, which is crucial for viral replication .
Organic Synthesis
The compound's structure makes it valuable in organic synthesis, particularly as an intermediate in creating complex molecules.
- Synthesis of Spirocyclic Compounds : The spiro structure allows for unique reactivity patterns that are exploited in the synthesis of other pharmaceutical compounds .
- Reagent in Chemical Reactions : It can be used as a building block in various chemical reactions, including cycloadditions and substitutions that lead to more complex structures.
Biological Studies
This compound is utilized in biological studies to investigate its interactions with enzymes and receptors:
- Enzyme Inhibition Studies : The compound's ability to modulate enzyme activity makes it a useful tool for studying metabolic pathways and drug interactions.
- Receptor Binding Studies : Its structural properties enable researchers to study binding affinities and selectivity towards specific receptors, aiding in drug design .
Case Study 1: Development of HCV Inhibitors
Research has shown that derivatives of this compound can effectively inhibit HCV replication by targeting the NS5A protein. A study demonstrated that modifications to the spirocyclic structure enhanced binding affinity and selectivity, leading to promising results in preclinical trials .
Case Study 2: Neurological Applications
In a separate study focused on neurological applications, researchers synthesized various derivatives of this compound and evaluated their effects on serotonin receptors. The results indicated potential antidepressant activity, suggesting that further development could lead to new therapeutic agents .
Mechanism of Action
The mechanism of action of Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. This compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Differences
Substituent Effects :
- Methyl/ethyl esters (target compound and ethyl analog): Enhance lipophilicity, making them suitable for blood-brain barrier penetration in CNS drug candidates .
- Fluorine (7-fluoro analog): Increases electronegativity and metabolic stability, often used in fluorinated drug analogs .
- Methoxy/hydroxyl groups : Improve water solubility but may reduce membrane permeability due to increased polarity .
Drug Discovery
- Constrained Geometries : The spirocyclic core restricts conformational flexibility, improving selectivity for targets like protease enzymes or G-protein-coupled receptors .
- Case Study: In EP 3 870 578 B1, a derivative of 5-azaspiro[2.4]heptane was incorporated into a quinoline-based antibiotic, achieving an LCMS [M+H]⁺ of 770.3, demonstrating bioactivity .
Comparative Performance
- Ethyl vs. Methyl Esters : Ethyl esters exhibit higher molecular weight and slightly reduced reactivity in ester hydrolysis, making methyl analogs preferable for rapid metabolic clearance .
- Fluorinated Analogs: The 7-fluoro derivative (CAS 351369-07-8) showed enhanced stability in microsomal assays compared to non-fluorinated spirocycles .
Biological Activity
Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride is a complex organic compound with significant biological activity, particularly in pharmaceutical applications. Its unique spirocyclic structure, characterized by a nitrogen atom at the 5-position, contributes to its reactivity and interactions with various biological targets.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 191.66 g/mol
- Structure : The compound features a spirocyclic structure where two rings share a single atom, enhancing its potential for interaction with biological molecules.
This compound exhibits its biological activity primarily through:
- Enzyme Interaction : It has been noted for its potential as an inhibitor of hepatitis C virus non-structural protein 5A (NS5A), which plays a crucial role in the virus's life cycle. The compound's interaction with zinc in acetic acid facilitates reductive cleavage processes, leading to the formation of biologically relevant intermediates that can modulate various biochemical pathways .
- Biochemical Modulation : The functional groups present in the compound, particularly the carboxylate and amine groups, allow it to participate in various biochemical reactions, influencing enzyme activities and potentially altering metabolic pathways .
Comparative Analysis with Similar Compounds
The following table summarizes structural features and biological activities of compounds similar to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Methyl (S)-5-azaspiro[2.4]heptane-6-carboxylate hydrochloride | Similar spirocyclic structure | Potential antiviral activity |
| Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride | Different ring size; nitrogen at 6-position | Antimicrobial properties |
| 4-spirocyclopropyl proline derivatives | Contains a cyclopropyl group | Involved in HCV treatment |
This compound stands out due to its specific nitrogen positioning within the spirocyclic structure, which enhances its reactivity compared to similar compounds .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antiviral Activity : Research indicates that this compound may serve as a precursor for developing inhibitors targeting viral proteins, particularly in hepatitis C treatment . Its ability to interact with critical viral components suggests potential therapeutic applications.
- Antimicrobial Properties : In studies involving related compounds, significant antimicrobial activity has been observed against various bacterial strains, indicating that this compound may also possess similar properties worth investigating further .
- Pharmacological Applications : The compound has been utilized in synthesizing novel drugs aimed at treating respiratory infections and other diseases caused by resistant bacterial strains . Its structural characteristics make it a valuable building block in drug development.
Q & A
What are the common synthetic strategies for preparing Methyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride, and what key intermediates are involved?
Basic Research Question
The synthesis typically involves multi-step strategies starting with spirocyclic amine precursors. Key intermediates include tert-butyl carbamate-protected derivatives (e.g., tert-butyl N-({5-azaspiro[2.4]heptan-7-yl}methyl)carbamate, CAS 351369-07-8), which undergo deprotection and functionalization. A critical step is the reduction of protected intermediates using lithium aluminum hydride (LAH) to generate methylamine derivatives, followed by carboxylation and hydrochloride salt formation . For example, ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride (CAS 2055841-30-8) is a related intermediate that can be methylated to yield the target compound .
How is the structural integrity of this compound verified in synthetic chemistry research?
Basic Research Question
Structural validation relies on a combination of spectroscopic and chromatographic methods:
- NMR spectroscopy : Confirms spirocyclic geometry and methyl carboxylate substitution patterns.
- HPLC/MS : Assesses purity (>95% in most studies) and detects byproducts .
- X-ray crystallography : Resolves stereochemical ambiguities, particularly for chiral centers at position 7 of the spirocyclic scaffold .
What experimental approaches are used to analyze the kinase selectivity profile of 5-azaspiro[2.4]heptane-based JAK inhibitors?
Advanced Research Question
Kinase selectivity is evaluated through:
- In vitro kinase profiling : Measures IC₅₀ values against a panel of kinases (e.g., JAK1, JAK2, JAK3). For example, (R)-6c, a derivative of the target compound, showed an IC₅₀ of 8.5 nM against JAK1 with 48-fold selectivity over JAK2 .
- Cellular assays : Validates target engagement using STAT phosphorylation assays in human peripheral blood mononuclear cells (PBMCs).
- Structural modeling : Identifies key interactions (e.g., hydrogen bonding with JAK1’s Glu966 and Leu959) to rationalize selectivity .
How do researchers address contradictory bioactivity data in spirocyclic compound optimization?
Advanced Research Question
Discrepancies in activity data are resolved by:
- Comparative structural analysis : Modifying substituents (e.g., replacing methyl carboxylate with tert-butyl carbamate) to assess steric and electronic effects .
- Diastereomer separation : Using chiral chromatography or recrystallization to isolate enantiomers, as stereochemistry at position 7 significantly impacts potency .
- In vivo validation : Testing optimized compounds in disease models (e.g., collagen-induced arthritis) to correlate in vitro and in vivo efficacy .
What strategies improve the pharmacokinetic (PK) properties of 5-azaspiro[2.4]heptane derivatives?
Advanced Research Question
PK optimization involves:
- Metabolic stability assays : Incubating compounds with liver microsomes to identify metabolic soft spots (e.g., ester hydrolysis).
- hERG inhibition screening : Mitigating cardiac toxicity risks by modifying basic nitrogen centers .
- Salt formation : Hydrochloride salts enhance solubility and bioavailability, as seen in the target compound’s formulation .
How is stereochemical control achieved during the synthesis of 5-azaspiro[2.4]heptane derivatives?
Advanced Research Question
Stereochemical outcomes are controlled via:
- Chiral auxiliaries : Using (R)- or (S)-configured starting materials (e.g., (R)-1-phenylethylamine) to direct spirocyclic ring formation .
- Asymmetric catalysis : Employing transition-metal catalysts for enantioselective cyclization steps.
- Dynamic resolution : Leveraging epimerization equilibria during crystallization to enrich desired diastereomers .
What analytical challenges arise in quantifying spirocyclic compounds in biological matrices?
Advanced Research Question
Challenges include:
- Matrix effects : Plasma proteins can interfere with LC-MS/MS quantification. Solutions include protein precipitation with acetonitrile and stable isotope-labeled internal standards .
- Low sensitivity : Enhancing detection limits via derivatization (e.g., methyl ester conversion to fluorescent tags).
How does the spirocyclic scaffold influence the physicochemical properties of this compound?
Basic Research Question
The spirocyclic structure:
- Reduces conformational flexibility : Enhances binding affinity to target proteins.
- Improves metabolic stability : Rigidity minimizes oxidative metabolism compared to linear analogs .
- Modulates logP : The methyl carboxylate group balances hydrophilicity, achieving a logP of ~1.5, ideal for blood-brain barrier penetration in CNS targets .
What computational methods are used to predict the target engagement of 5-azaspiro[2.4]heptane derivatives?
Advanced Research Question
Computational approaches include:
- Molecular docking : Simulates binding poses in JAK1’s ATP-binding pocket (PDB: 6NCF).
- Free-energy perturbation (FEP) : Quantifies the impact of substituent changes on binding energy .
- MD simulations : Evaluates compound stability in the active site over nanosecond timescales.
How are in vitro ADME studies designed for 5-azaspiro[2.4]heptane-based drug candidates?
Advanced Research Question
ADME studies involve:
- Caco-2 permeability assays : Predicts intestinal absorption (Papp >1 ×10⁻⁶ cm/s indicates high absorption).
- CYP450 inhibition screening : Identifies interactions with CYP3A4/2D6 to avoid drug-drug interactions.
- Plasma protein binding : Equilibrium dialysis quantifies unbound fractions, critical for dose adjustment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
